REACTION_CXSMILES
|
C(O[C:4]([C:6]1[S:7][C:8]([Cl:11])=[CH:9][CH:10]=1)=[NH:5])C.[OH:12][CH:13](O)[C:14](=O)[CH3:15].[NH3:18]>CO>[Cl:11][C:8]1[S:7][C:6]([C:4]2[NH:5][C:14]([CH2:13][OH:12])=[CH:15][N:18]=2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=N)C=1SC(=CC1)Cl
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Quantity
|
102.18 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
evaporation under vacuum, ammonium chloride
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)C1=NC=C(N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |